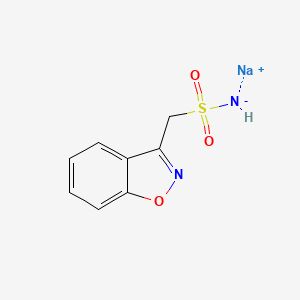
Zonisamide sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Zonisamide sodium salt is a synthetic compound with the chemical formula C8H7N2NaO3S. It is a derivative of zonisamide, a sulfonamide anticonvulsant used primarily to treat epilepsy and Parkinson’s disease . This compound is known for its anticonvulsant properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
Zonisamide sodium salt can be synthesized through several methods. One common approach involves the reaction of zonisamide with sodium hydroxide to form the sodium salt. The reaction typically occurs in an aqueous solution at room temperature . The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, this compound is produced by reacting zonisamide with a sodium base, such as sodium hydroxide or sodium carbonate, under controlled conditions. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Zonisamide sodium salt undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide compounds.
科学的研究の応用
Epilepsy Treatment
Zonisamide is primarily utilized for managing partial-onset seizures. Clinical studies indicate that it is effective as an adjunctive therapy when other antiepileptic drugs fail. Typical dosages range from 200 to 600 mg/day . The drug's mechanism involves stabilizing neuronal membranes and suppressing hypersynchronization of neuronal activity .
Parkinson's Disease
Recent research highlights zonisamide's neuroprotective effects in PD. It inhibits monoamine oxidase B (MAO-B), which may contribute to its efficacy in reducing motor fluctuations and improving "OFF" times in advanced PD patients . Studies demonstrate that doses as low as 50 mg can significantly ameliorate symptoms associated with PD .
Migraine Prevention
Zonisamide has been studied for its efficacy in preventing migraines. Its mechanism may involve modulation of neurotransmitter systems and stabilization of neuronal excitability, although specific clinical outcomes require further investigation .
Neuropathic Pain Management
Evidence suggests that zonisamide can be effective in treating neuropathic pain conditions. Its action on sodium and calcium channels may help alleviate pain by stabilizing neuronal excitability .
Case Studies
作用機序
Zonisamide sodium salt exerts its effects through multiple mechanisms:
Sodium Channels: It blocks voltage-gated sodium channels, reducing the repetitive firing of neurons.
Calcium Channels: It inhibits T-type calcium channels, decreasing neuronal excitability.
Glutamate Release: It reduces the release of the excitatory neurotransmitter glutamate.
GABA Receptors: It modulates GABA receptors, enhancing inhibitory neurotransmission.
類似化合物との比較
Similar Compounds
Acetazolamide: Another sulfonamide with anticonvulsant properties.
Topiramate: A broad-spectrum anticonvulsant with multiple mechanisms of action.
Lamotrigine: An anticonvulsant that also blocks sodium channels.
Uniqueness
Zonisamide sodium salt is unique due to its combination of mechanisms, including sodium and calcium channel inhibition, glutamate release reduction, and GABA receptor modulation. This multifaceted approach makes it effective in treating a variety of seizure types and neurological conditions .
特性
CAS番号 |
68291-98-5 |
|---|---|
分子式 |
C8H8N2NaO3S |
分子量 |
235.22 g/mol |
IUPAC名 |
sodium;1,2-benzoxazol-3-ylmethylsulfonylazanide |
InChI |
InChI=1S/C8H8N2O3S.Na/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7;/h1-4H,5H2,(H2,9,11,12); |
InChIキー |
CXGPJFFXNNHUAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[NH-].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N.[Na] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















